molecular formula C14H11N3O2 B1376780 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1354706-24-3

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No. B1376780
CAS RN: 1354706-24-3
M. Wt: 253.26 g/mol
InChI Key: KPSHQRCAIZJHRL-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives has been analyzed in several studies . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The pyrazolopyridine core of the compound is a key structural motif in heterocyclic chemistry. It serves as a scaffold for synthesizing a wide range of heterocyclic compounds with potential pharmacological activities . The methods for synthesizing these derivatives are diverse, including traditional heating and microwave-assisted reactions, which offer advantages in terms of reaction speed and product yield .

Biomedical Applications

In the biomedical field, this compound and its derivatives have been explored for their therapeutic potential. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties. This makes them valuable for drug discovery and development processes .

Fluorescence Properties

The fluorescence properties of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives make them suitable for use as fluorescent probes. These compounds can be used to visualize biological processes and for the detection of specific biomolecules .

Activation of PPARα

This compound has been studied for its ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation. Activation of PPARα by such derivatives can be beneficial in treating metabolic disorders .

Anticancer Activity

Some derivatives of this compound have shown anticancer activity by targeting various pathways involved in cancer cell proliferation and survival. The structural analogs of this compound can be designed to enhance their selectivity and potency against cancer cells .

Development of Cardiovascular Drugs

The compound’s derivatives have been investigated for their potential use in cardiovascular drugs. They have shown promise in treating conditions like hypertension and myocardial infarction by modulating relevant biological pathways .

properties

IUPAC Name

1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSHQRCAIZJHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901172106
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

CAS RN

1354706-24-3
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354706-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901172106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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